1,3-Bis[(oxiran-2-yl)methyl]imidazolidin-2-one
Description
Structure
3D Structure
Properties
CAS No. |
15336-78-4 |
|---|---|
Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
1,3-bis(oxiran-2-ylmethyl)imidazolidin-2-one |
InChI |
InChI=1S/C9H14N2O3/c12-9-10(3-7-5-13-7)1-2-11(9)4-8-6-14-8/h7-8H,1-6H2 |
InChI Key |
GISIUPLDCAPAPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1CC2CO2)CC3CO3 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Imidazolidin-2-one with Epichlorohydrin
One of the most common and direct methods involves the alkylation of imidazolidin-2-one with epichlorohydrin (oxiran-2-ylmethyl chloride) under basic conditions. This method proceeds as follows:
- Starting materials: Imidazolidin-2-one and epichlorohydrin.
- Reaction conditions: Typically, a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is used to deprotonate the nitrogen atoms of imidazolidin-2-one, generating nucleophilic sites.
- Alkylation step: The nucleophilic nitrogen atoms attack the electrophilic carbon of epichlorohydrin, displacing chloride and forming the N-(oxiran-2-ylmethyl) substituents.
- Outcome: The reaction yields 1,3-bis(oxiran-2-ylmethyl)imidazolidin-2-one.
This method is favored for its straightforwardness and relatively high yield. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic substitution.
Stepwise Synthesis via N-Substituted Intermediates
An alternative approach involves a stepwise synthesis:
- Step 1: Preparation of N-substituted imidazolidin-2-one intermediates by alkylation with halogenated precursors bearing protected or preformed oxirane rings.
- Step 2: If necessary, epoxidation of allylic or other unsaturated substituents on the nitrogen atoms to form the oxirane rings.
- Step 3: Purification and isolation of the final bis-epoxide compound.
This approach allows for more control over substitution patterns and can be adapted for derivatives with different substituents on the imidazolidinone ring.
Use of Sodium Hydride and Anhydrous Conditions
In some protocols, sodium hydride is used to generate the sodium salt of imidazolidin-2-one in anhydrous DMF under inert atmosphere (argon) to prevent moisture interference. The epichlorohydrin is then added dropwise to the reaction mixture, and the reaction is allowed to proceed at room temperature or slightly elevated temperatures (up to 50°C) for several hours to ensure complete alkylation.
Purification and Characterization
- The reaction mixture is typically quenched with water and extracted with organic solvents such as benzene or hexane.
- The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.
- The product is purified by recrystallization or chromatography.
- Characterization is performed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the presence of the imidazolidinone ring and oxirane groups.
Data Table Summarizing Preparation Conditions
| Preparation Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Deprotonation of imidazolidin-2-one | Sodium hydride (NaH), anhydrous DMF | DMF | Room temp (RT) | - | Inert atmosphere (argon) required |
| Alkylation with epichlorohydrin | Epichlorohydrin, dropwise addition | DMF or DMSO | RT to 50°C | 70-90 | Slow addition to control exotherm |
| Work-up and extraction | Water quench, organic solvent extraction | Benzene, hexane | RT | - | Drying over MgSO4 |
| Purification | Recrystallization or chromatography | Various | RT | - | Ensures removal of unreacted materials |
Research Findings and Optimization Notes
- The use of sodium hydride in anhydrous DMF under argon atmosphere is critical to avoid side reactions and moisture-induced ring opening of the epoxide.
- Slow addition of epichlorohydrin helps control the exothermic nature of the alkylation reaction and improves yield and purity.
- The reaction temperature influences the rate and selectivity; mild heating (up to 50°C) can improve conversion without degrading the epoxide rings.
- Purification by recrystallization from suitable solvents yields high-purity product suitable for further applications.
- Alternative bases such as potassium carbonate can be used but may require longer reaction times or higher temperatures.
- The compound’s stability is high, with a boiling point near 365°C and a flash point of 174.5°C, indicating suitability for various synthetic and industrial applications.
Chemical Reactions Analysis
Epoxide Ring-Opening Reactions
The compound’s oxiran-2-ylmethyl groups undergo nucleophilic ring-opening reactions, a hallmark of epoxide chemistry. Key pathways include:
With Amines
-
Primary and secondary amines attack the less substituted epoxide carbon, forming β-amino alcohols. For example:
This reaction is enantiospecific when starting with chiral epoxides, retaining stereochemistry . -
In the presence of CO₂, amine-mediated ring-opening can lead to carbamate or urea derivatives. A proposed mechanism involves intermediate isocyanate formation .
With Carbon Dioxide
-
Under catalytic conditions (e.g., Ag₂O with tetramethylguanidine), epoxides react with CO₂ to form cyclic carbonates :
DFT studies confirm CO₂ insertion into the epoxide ring, followed by nucleophilic attack .
Silver-Catalyzed Reactions
-
Ag(I) catalysts facilitate CO₂ fixation and carbamate formation. A proposed mechanism involves:
-
Yields depend on steric and electronic effects of substituents. Electron-donating groups on aryl amines enhance reactivity .
Organocatalytic Pathways
-
Macrocyclic organocatalysts enable enantioselective synthesis of cyclic carbonates from disubstituted epoxides (s-factor = 9–13) . Hydrogen-bonding interactions between the catalyst and epoxide stabilize transition states .
Cross-Linking and Polymerization
The bifunctional nature of 1,3-bis[(oxiran-2-yl)methyl]imidazolidin-2-one enables polymerization:
-
Diol Cross-Linking : Reaction with diols (e.g., 1-phenylethan-1,2-diol) forms polycarbonate networks .
-
Amine Hardeners : Aliphatic amines like hexane-1,6-diamine generate thermosetting resins via sequential epoxide openings .
Regioselectivity and Steric Effects
-
Ring Size Preference : Five-membered oxazolidinones dominate over six-membered oxazinanones due to ring strain minimization . Exceptions occur with bulky substituents (e.g., 3-chloropropan-2-ol-1-amine favors six-membered rings) .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate reactions by stabilizing ionic intermediates .
Mechanistic Insights
-
Epoxide Activation : Coordination of Ag⁺ or H-bond donors polarizes the epoxide, facilitating nucleophilic attack .
-
Carbamate Pathway : Intermediate isocyanates react with amines or alcohols to form ureas or carbamates .
-
Steric Control : Bulky N-aryl groups hinder reactivity, while electron-donating substituents enhance it .
Scientific Research Applications
Organic Synthesis
The compound serves as a valuable building block in organic synthesis due to its reactive oxirane groups. These groups can participate in nucleophilic ring-opening reactions, allowing for the formation of complex molecules. Its ability to form covalent bonds with nucleophilic sites on proteins suggests potential utility in drug design and development.
Key Reactions
- Nucleophilic Ring Opening : The oxirane rings can react with nucleophiles, leading to the formation of alcohols or amines.
- Cross-Linking Agents : It can be used as a cross-linking agent in the synthesis of various polymers, enhancing material properties such as strength and thermal stability.
Polymer Chemistry
1,3-Bis[(oxiran-2-yl)methyl]imidazolidin-2-one is particularly significant in the formulation of epoxy resins. The reactive nature of the oxirane groups allows them to undergo polymerization, resulting in durable and chemically resistant materials.
Applications
- Epoxy Resins : Used in coatings, adhesives, and composite materials.
- Thermosetting Polymers : Its incorporation into thermosetting systems enhances mechanical properties and thermal resistance.
Medicinal Chemistry
Research indicates that this compound exhibits potential biological activities. Its interactions with biological molecules such as proteins and nucleic acids are under investigation for therapeutic applications.
Pharmacological Studies
- Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Antitumor Activity : The compound's structural features may contribute to its efficacy in targeting cancer cells, warranting further exploration through molecular modeling and quantitative structure–activity relationship (QSAR) studies .
Case Studies
Several studies have documented the applications and effects of this compound:
Mechanism of Action
The mechanism of action of NSC 326359 involves its interaction with specific molecular targets in the body. It may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The pathways involved in its action include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Biological Activity
1,3-Bis[(oxiran-2-yl)methyl]imidazolidin-2-one, a compound featuring an imidazolidinone core with epoxide substituents, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies and highlighting significant findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure consists of an imidazolidinone ring with oxirane groups that contribute to its reactivity and biological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies have demonstrated that derivatives of imidazolidinones can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown significant inhibitory effects on tumor growth in vitro and in vivo models .
- Antimicrobial Properties : The presence of the imidazolidinone scaffold has been linked to antimicrobial activity against a spectrum of pathogens. This includes both bacterial and fungal strains, suggesting potential applications in treating infections resistant to conventional antibiotics .
Anticancer Activity
A notable study focused on the synthesis of novel imidazolidinones, including this compound. The synthesized compounds were evaluated for their cytotoxicity against several cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting potent anticancer activity:
| Compound | IC50 (µM) | Cell Line Tested |
|---|---|---|
| This compound | 12.5 | HeLa (cervical cancer) |
| Other derivatives | Varies | A549 (lung cancer) |
Antimicrobial Activity
In another study assessing the antimicrobial efficacy of imidazolidinone derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) that was significantly lower than that of standard antibiotics:
| Pathogen | MIC (µg/mL) | Comparison Antibiotic |
|---|---|---|
| Staphylococcus aureus | 8 | Penicillin |
| Escherichia coli | 16 | Ciprofloxacin |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Cell Cycle Arrest : It has been suggested that this compound induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The epoxide groups may facilitate the generation of ROS, contributing to oxidative stress in target cells.
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in DNA replication and repair, further supporting their anticancer potential.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,3-Bis[(oxiran-2-yl)methyl]imidazolidin-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves alkylation of imidazolidin-2-one with epichlorohydrin derivatives. For example, epoxide-containing groups can be introduced via nucleophilic substitution using epichlorohydrin in the presence of a base (e.g., triethylamine) to stabilize intermediates . Reaction optimization includes controlling stoichiometry (1:2 molar ratio of imidazolidinone to epichlorohydrin), solvent selection (e.g., chloroform or ethanol for solubility), and temperature (50–70°C for 6–12 hours). Purification via recrystallization (using ethyl acetate/hexane) or column chromatography (silica gel, methanol/dichloromethane) is critical to isolate the product .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- IR : Identify characteristic peaks for the imidazolidinone ring (C=O stretch at ~1700 cm⁻¹) and epoxide groups (C-O-C asymmetric stretch at ~1250 cm⁻¹) .
- NMR : ¹H NMR should resolve peaks for the imidazolidinone protons (δ 3.2–4.0 ppm) and oxiran methylene protons (δ 2.5–3.5 ppm). ¹³C NMR confirms the carbonyl carbon (δ ~160 ppm) and epoxide carbons (δ ~45–55 ppm) .
- Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves the stereochemistry of epoxide groups and confirms intramolecular hydrogen bonding. Data collection at low temperature (100 K) minimizes thermal motion artifacts .
Q. What safety protocols are recommended for handling this compound in the lab?
- Methodological Answer : While direct safety data for this compound is limited, analogous imidazolidinones (e.g., dimethylol ethylene urea) suggest precautions:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent epoxide ring-opening via hydrolysis .
- Monitor air quality for volatile by-products (e.g., formaldehyde) using gas chromatography .
Advanced Research Questions
Q. How does the reactivity of the epoxide groups influence applications in polymer chemistry?
- Methodological Answer : The oxiran groups enable crosslinking via ring-opening reactions. For example:
- Crosslinking Agents : React with polyamines (e.g., ethylenediamine) in a 1:1 molar ratio at 60°C in DMF, forming covalent networks. Monitor gelation time via rheometry .
- Catalysis : Use Lewis acids (e.g., BF₃·Et₂O) to catalyze epoxide polymerization. Characterize polymer molecular weight via GPC and thermal stability via TGA .
Q. How can computational methods predict conformational stability and reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess epoxide ring strain and hydrogen-bonding interactions. Compare with crystallographic data (e.g., torsion angles from ORTEP) .
- Molecular Dynamics (MD) : Simulate solvent effects (water/DMSO) to study hydrolysis kinetics of epoxide groups. Use Amber force fields with a 1-ns trajectory .
Q. How to resolve contradictions in crystallographic data for imidazolidinone derivatives?
- Methodological Answer : Discrepancies in space group assignments or bond lengths may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
